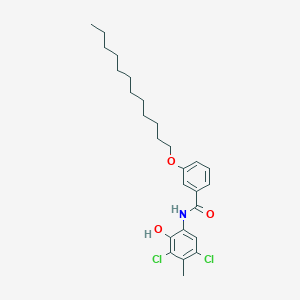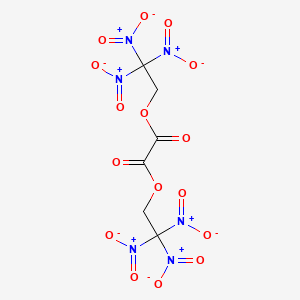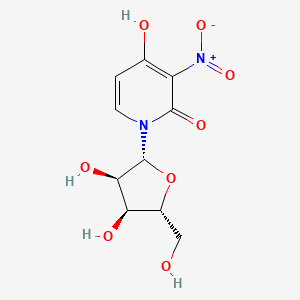phosphanium perchlorate CAS No. 121561-29-3](/img/structure/B14287841.png)
[(4-Methylbenzamido)methyl](triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylbenzamido)methylphosphanium perchlorate is a complex organic compound that features a phosphonium center. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the phosphonium group makes it a valuable reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzamido)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamido derivative. One common method includes the reaction of triphenylphosphine with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Methylbenzamido)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Substituted benzamido derivatives.
科学的研究の応用
(4-Methylbenzamido)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions for the formation of alkenes.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methylbenzamido)methylphosphanium perchlorate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as carbonyl groups, facilitating the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in Wittig reactions.
Methyltriphenylphosphonium bromide: Similar structure but with a bromide counterion.
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
(4-Methylbenzamido)methylphosphanium perchlorate is unique due to the presence of the benzamido group, which imparts specific reactivity and potential applications in biological systems. Its perchlorate counterion also influences its solubility and stability, making it distinct from other phosphonium salts.
特性
CAS番号 |
121561-29-3 |
|---|---|
分子式 |
C27H25ClNO5P |
分子量 |
509.9 g/mol |
IUPAC名 |
[(4-methylbenzoyl)amino]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H24NOP.ClHO4/c1-22-17-19-23(20-18-22)27(29)28-21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-20H,21H2,1H3;(H,2,3,4,5) |
InChIキー |
JWGVDAHYRZQNMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)

![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)

![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)



![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)


![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
